

Application Note: Analytical Characterization of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

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Compound of Interest

Compound Name: 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

CAS No.: 76893-49-7

Cat. No.: B8480859

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Executive Summary

This guide details the analytical characterization of **2-(2,6-Dimethyl-phenoxy)-5-nitropyridine**, a critical intermediate often encountered in the synthesis of kinase inhibitors and agrochemicals via Nucleophilic Aromatic Substitution (

).

The presence of the electron-withdrawing nitro group at the 5-position activates the pyridine ring for substitution at the 2-position, while the sterically hindered 2,6-dimethylphenoxy moiety introduces unique chromatographic and spectroscopic challenges. This protocol provides a self-validating workflow to ensure structural integrity and quantitative accuracy, addressing specific challenges such as rotameric hindrance and regio-isomeric impurities.

Chemical Context & Critical Quality Attributes (CQAs)

Understanding the synthesis is prerequisite to designing a robust analytical method.[1] The compound is typically synthesized by reacting 2-chloro-5-nitropyridine with 2,6-dimethylphenol in the presence of a base (e.g.,

or

).

Impurity Profiling Logic

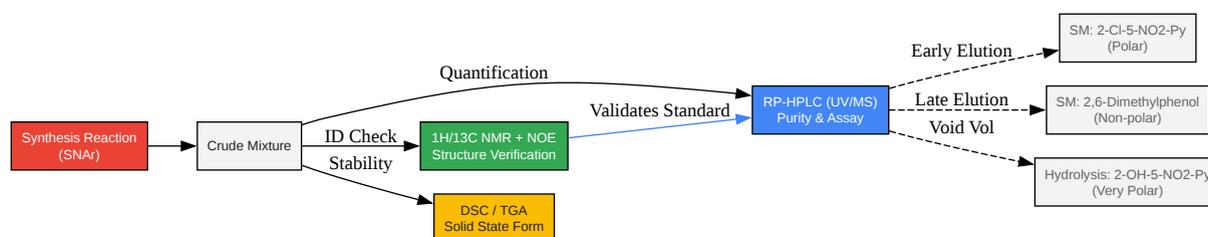
- Starting Material A (Polar): 2-Chloro-5-nitropyridine (Potential mutagenic concern).
- Starting Material B (Non-polar): 2,6-Dimethylphenol (High UV response).[2]
- By-product (Hydrolysis): 2-Hydroxy-5-nitropyridine (formed if water is present; highly polar).
- Regio-isomer (Rare): If the starting pyridine was 2-chloro-3-nitropyridine (impurity in SM), the resulting ether would have distinct retention.

physicochemical Properties (Predicted)

Property	Value / Description	Impact on Analysis
Molecular Formula		MW = 244.25 g/mol
LogP	~3.2 - 3.5	Requires high % organic in RP-HPLC.
pKa	Pyridine N is weakly basic (pKa < 2 due to)	Method pH < 3 keeps it neutral; pH > 3 may cause tailing if interactions occur.[2]
Solubility	Low in water; High in DCM, MeOH, ACN	Diluent must be ACN/Water mix to prevent precipitation.[2]

Visualizing the Analytical Strategy

The following diagram outlines the logical flow for characterizing this NCE (New Chemical Entity), linking synthetic origin to analytical technique.



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Caption: Analytical workflow linking synthetic inputs to specific detection methods.

Protocol 1: High-Performance Liquid Chromatography (HPLC)[2][3]

Objective: Quantify purity and monitor consumption of starting materials. Challenge: Separation of the hydrophobic product from the similarly hydrophobic 2,6-dimethylphenol while retaining the polar chloropyridine.

Method Parameters

Parameter	Condition	Rationale
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), mm, 3.5	Balanced retention for polar nitro-pyridine and non-polar ether.
Mobile Phase A	0.1% Formic Acid in Water	Acidic pH suppresses silanol activity; ensures pyridine N is protonated or neutral depending on pKa.[2]
Mobile Phase B	Acetonitrile (ACN)	Stronger eluent required for the aromatic ether.[2]
Flow Rate	1.0 mL/min	Standard backpressure management.[2]
Detection	UV @ 270 nm (Primary), 300 nm (Secondary)	Nitro-aromatics absorb strongly at 270-300 nm.[2] Phenols absorb lower (~210/270).[2]
Temperature	40 °C	Improves mass transfer and peak shape for hindered ethers.[2]

Gradient Table

Time (min)	% A	% B	Event
0.0	95	5	Hold for polar impurities (Hydrolysis product)
2.0	95	5	Begin Gradient
15.0	10	90	Elute Product and Phenol
18.0	10	90	Wash column
18.1	95	5	Re-equilibration
23.0	95	5	End

Self-Validating System Suitability Criteria

- Resolution (): > 2.0 between **2-(2,6-Dimethyl-phenoxy)-5-nitropyridine** (Product) and 2,6-Dimethylphenol. Note: The phenol often tails; ensure the gradient slope is shallow enough at the end.[\[2\]](#)
- Tailing Factor: < 1.5 for the Product peak.
- Signal-to-Noise: > 10 for the Limit of Quantitation (LOQ) solution (0.05% level).

Protocol 2: Structural Elucidation (NMR Spectroscopy)

Objective: Confirm the formation of the ether linkage and the integrity of the nitro group.

Solvent:

or

· (

is preferred for resolution of the methyl groups).[\[2\]](#)

Expected NMR Assignment (, 400 MHz)

The spectrum is distinct due to the deshielding effect of the nitro group and the shielding effect of the ether oxygen.[2]

Position	Type	(ppm) Approx.	Multiplicity	Coupling (Hz)	Assignment Logic
Py-H6	Ar-H	9.05	Doublet (d)		Ortho to , Alpha to N. Most deshielded.
Py-H4	Ar-H	8.45	Doublet of Doublets (dd)		Ortho to , Meta to Ether.
Py-H3	Ar-H	7.05	Doublet (d)		Ortho to Ether. Shielded by Oxygen.[2]
Ph-H3',5'	Ar-H	7.10	Doublet (d)		Meta protons on phenoxy ring.
Ph-H4'	Ar-H	7.20	Triplet (t)		Para proton on phenoxy ring.
Me		2.15	Singlet (s)	-	6H integration. 2,6-Dimethyl groups.[3]

Critical Confirmation Experiment: 1D-NOE

To prove the ether linkage is at Position 2 (and not a rearranged product):

- Irradiate the Methyl Singlet (2.15 ppm).
- Observe: Enhancement of the Phenoxy H-3'/5' (strong) and potentially Pyridine H-3 (weak, through space if conformation allows).
- Absence: You should NOT see enhancement of Pyridine H-4 or H-6.

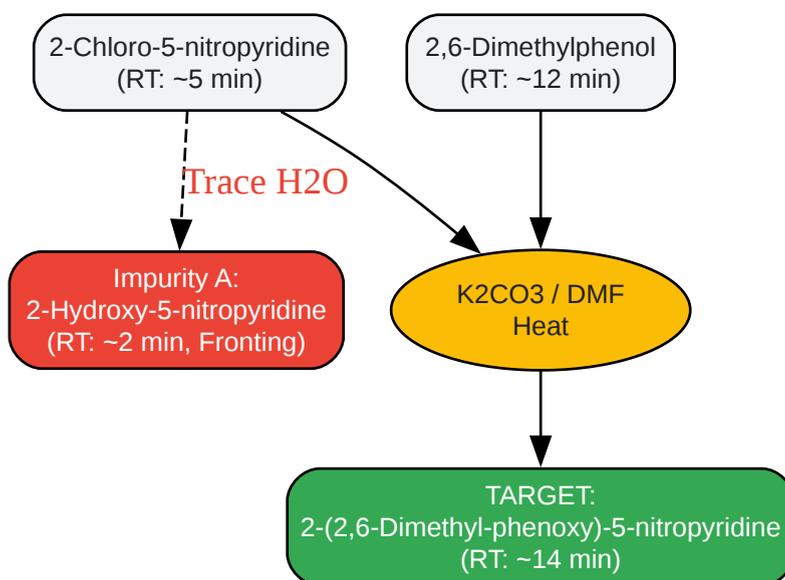
Protocol 3: Thermal Analysis (DSC)

Objective: Determine purity and solid-state form (polymorphism check). Procedure:

- Weigh 2-4 mg of dried sample into a Tzero aluminum pan.
- Crumple loosely (non-hermetic) to allow gas escape if decomposition occurs.[2]
- Ramp: 10 °C/min from 30 °C to 250 °C.
- Expectation:
 - Sharp Endotherm: Melting point (likely range 90–130 °C, specific to crystal habit).[2]
 - Exotherm: Decomposition (Nitro compounds can decompose exothermically; ensure safety limits are set).[2]

Synthesis & Impurity Pathway Diagram

This diagram helps the analyst identify "ghost peaks" in the HPLC trace.[2]



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Caption: Synthesis pathway showing origin of critical impurities characterized by HPLC.

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